molecular formula C9H11N3O B1385961 6-Methoxy-1-methyl-1H-indazol-3-amine CAS No. 1031927-24-8

6-Methoxy-1-methyl-1H-indazol-3-amine

Cat. No.: B1385961
CAS No.: 1031927-24-8
M. Wt: 177.2 g/mol
InChI Key: CXHKBOGVQFHMCG-UHFFFAOYSA-N
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Description

6-Methoxy-1-methyl-1H-indazol-3-amine is a nitrogen-containing heterocyclic compound that belongs to the indazole family. Indazoles are known for their diverse biological activities and are used as key scaffolds in medicinal chemistry . The compound features a methoxy group at the 6th position and a methyl group at the 1st position of the indazole ring, making it a unique derivative with potential pharmacological applications.

Mechanism of Action

Target of Action

6-Methoxy-1-methyl-1H-indazol-3-amine is a derivative of indazole, which has been shown to have antitumor activity . The primary targets of this compound are likely to be similar to those of other indazole derivatives. For instance, it has been demonstrated that the 1H-indazole-3-amine structure is an effective hinge-binding fragment, and in Linifanib, it binds effectively with the hinge region of tyrosine kinase .

Mode of Action

It is known that indazole derivatives can inhibit, regulate, and/or modulate kinases such as chk1, chk2, and the cell volume-regulated human kinase h-sgk . This suggests that this compound may interact with its targets in a similar manner, potentially leading to changes in cell signaling and function.

Biochemical Pathways

The biochemical pathways affected by this compound are likely to be those involved in cell growth and proliferation, given its antitumor activity . By inhibiting key kinases, this compound could disrupt the signaling pathways that drive cell division and growth, leading to downstream effects such as cell cycle arrest and apoptosis.

Pharmacokinetics

Its molecular weight of 17721 suggests that it may have good bioavailability, as compounds with a molecular weight below 500 are generally well-absorbed.

Result of Action

The result of the action of this compound is likely to be the inhibition of tumor cell growth. In a study of indazole derivatives, some compounds showed antitumor activity superior to that of the chemotherapy drug 5-Fu . This suggests that this compound could have a similar effect.

Biochemical Analysis

Biochemical Properties

6-Methoxy-1-methyl-1H-indazol-3-amine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to inhibit certain enzymes involved in cell proliferation and survival, making it a potential candidate for anticancer therapies . The compound’s interaction with proteins such as kinases and phosphatases can modulate signaling pathways, affecting cellular responses to external stimuli .

Cellular Effects

The effects of this compound on cells are profound. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can induce apoptosis in cancer cells by disrupting the cell cycle and inhibiting key survival pathways . Additionally, it can modulate the expression of genes involved in cell growth and differentiation, further impacting cellular processes .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For example, it has been found to inhibit the activity of certain kinases, which are crucial for cell signaling and proliferation . This inhibition can result in the downregulation of oncogenic pathways and the induction of cell death in cancer cells . Additionally, the compound can influence gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under ambient conditions, but its activity may decrease over extended periods . Long-term exposure to the compound can lead to sustained inhibition of cell proliferation and induction of apoptosis in cancer cells .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound can effectively inhibit tumor growth without causing significant toxicity . At higher doses, it may exhibit toxic effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where a certain dosage is required to achieve the desired therapeutic effect without causing adverse reactions .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For instance, the compound can inhibit enzymes involved in glycolysis and oxidative phosphorylation, leading to altered energy metabolism in cells . These interactions can affect the overall metabolic state of the cell and influence its growth and survival .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported into cells via membrane transporters, where it accumulates in specific cellular compartments . Its distribution within tissues can be influenced by factors such as blood flow and tissue permeability .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications . For example, it may localize to the mitochondria, where it can disrupt mitochondrial function and induce apoptosis . Additionally, its localization to the nucleus can influence gene expression and cell cycle regulation .

Preparation Methods

The synthesis of 6-Methoxy-1-methyl-1H-indazol-3-amine can be achieved through various synthetic routes. One common method involves the Cu(OAc)2-mediated N-N bond formation using oxygen as the sole oxidant . This method starts with the preparation of ketimine species from o-aminobenzonitriles and organometallic reagents, followed by cyclization to form the indazole ring. Another approach includes transition metal-catalyzed reactions, such as palladium-catalyzed C-H amination . Industrial production methods often employ these catalytic processes to ensure high yields and purity.

Chemical Reactions Analysis

6-Methoxy-1-methyl-1H-indazol-3-amine undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include transition metal catalysts, organic solvents like dimethyl sulfoxide (DMSO), and atmospheric oxygen. Major products formed from these reactions depend on the specific conditions and reagents used.

Comparison with Similar Compounds

6-Methoxy-1-methyl-1H-indazol-3-amine can be compared with other indazole derivatives such as:

These compounds share the indazole core structure but differ in their substituents and specific biological activities. The unique methoxy and methyl groups in this compound contribute to its distinct pharmacological profile.

Properties

IUPAC Name

6-methoxy-1-methylindazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N3O/c1-12-8-5-6(13-2)3-4-7(8)9(10)11-12/h3-5H,1-2H3,(H2,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXHKBOGVQFHMCG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=CC(=C2)OC)C(=N1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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